Windorphen

Description

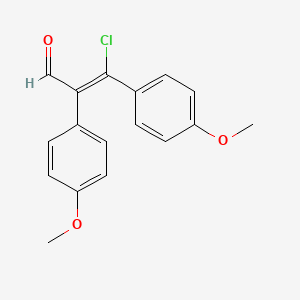

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-chloro-2,3-bis(4-methoxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO3/c1-20-14-7-3-12(4-8-14)16(11-19)17(18)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3/b17-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRALGZMXHFBPG-WUKNDPDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=C(\C2=CC=C(C=C2)OC)/Cl)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Windorphen: A Selective Wnt/β-catenin Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Windorphen, a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It details the compound's chemical structure, mechanism of action, relevant quantitative data, and associated experimental methodologies.

Chemical Structure and Properties of this compound

This compound is a synthetic compound identified through an in vivo chemical genetic screen in zebrafish.[1] It is characterized as (E) & (Z)-3-Chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde.[2]

Chemical Identifiers:

-

IUPAC Name: (E) & (Z)-3-Chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde[2]

-

Molecular Formula: C₁₇H₁₅ClO₃[2]

-

Molecular Weight: 302.75 g/mol [2]

-

SMILES: Cl\C(=C(/c2ccc(cc2)OC)\C=O)\c1ccc(cc1)OC[2]

Mechanism of Action

This compound selectively inhibits the canonical Wnt/β-catenin signaling pathway.[1] Its mechanism of action is highly specific, as it disrupts the interaction between β-catenin and its transcriptional coactivator, p300 histone acetyltransferase (HAT).[3][5][6] Notably, it does not affect the interaction between β-catenin and the related coactivator, CREB-binding protein (CBP).[3][6] This targeted disruption of the β-catenin:p300 complex prevents the transcription of Wnt target genes, which are crucial in both embryonic development and various disease states, including cancer.[1][5][6]

Quantitative Data

The biological activity of this compound has been quantified in cell-based assays. The following table summarizes a key inhibitory concentration value.

| Assay Description | Cell Line | IC₅₀ (μM) | Reference |

| Inhibition of Wnt3a-inducible TOPFLASH-luciferase activity in a reporter cell line | STF293 | 1.5 | [7] |

Experimental Protocols

The following is a representative protocol for a luciferase reporter assay used to quantify the inhibitory effect of this compound on the Wnt/β-catenin pathway.

TOPFLASH Luciferase Reporter Assay

Objective: To measure the dose-dependent inhibition of Wnt/β-catenin signaling by this compound in a stable reporter cell line.

Materials:

-

STF293 cell line (HEK293 cells stably expressing the TOPFLASH TCF/LEF reporter).

-

DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Wnt3a conditioned media.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Bright-Glo™ Luciferase Assay System (or equivalent).

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

Methodology:

-

Cell Seeding: Seed STF293 cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth media. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture media. Remove the media from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Wnt Pathway Activation: To each well, add Wnt3a conditioned media to activate the signaling pathway.

-

Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

-

Luciferase Measurement:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luciferase readings to a control (e.g., cells treated with vehicle and Wnt3a).

-

Plot the normalized readings against the logarithm of the this compound concentration.

-

Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Visualization of Signaling Pathway and Logical Relationships

The following diagrams illustrate the canonical Wnt/β-catenin signaling pathway and the specific point of inhibition by this compound.

Caption: Canonical Wnt/β-catenin signaling pathway and this compound's point of inhibition.

Caption: Workflow for the TOPFLASH Luciferase Reporter Assay.

References

- 1. Selective Small Molecule Targeting β-Catenin Function Discovered by In Vivo Chemical Genetic Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound|19881-70-0|安捷凯 [anjiechem.com]

Windorphen's Mechanism of Action in Wnt Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a key target for therapeutic intervention. Windorphen has been identified as a potent and specific inhibitor of the canonical Wnt/β-catenin signaling pathway. This technical guide provides an in-depth overview of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying molecular interactions and experimental workflows. This compound selectively targets the transcriptional coactivator p300, disrupting its interaction with β-catenin, thereby inhibiting the transcription of Wnt target genes. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working on Wnt pathway inhibitors.

Introduction to Wnt Signaling and this compound

The canonical Wnt signaling pathway plays a pivotal role in cell fate determination, proliferation, and differentiation.[1][2] In the "off" state, a destruction complex, consisting of Axin, APC, GSK3, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[3] Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, recruiting transcriptional coactivators such as CREB-binding protein (CBP) and the highly homologous p300 to activate the expression of Wnt target genes.[2][3]

This compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway discovered through an in vivo chemical genetic screen in zebrafish embryos.[4][5] It was identified based on its ability to perturb embryonic dorsoventral patterning, a process highly dependent on Wnt signaling.[4][5] Subsequent studies have elucidated its specific mechanism of action, positioning it as a valuable tool for studying Wnt signaling and as a potential therapeutic agent.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the Wnt pathway at the level of transcriptional activation, downstream of β-catenin stabilization and nuclear translocation.[5] Its primary mechanism involves the selective disruption of the protein-protein interaction between the C-terminal transactivation domain of β-catenin-1 and the transcriptional coactivator p300.[6][7][8]

Key aspects of this compound's mechanism of action include:

-

Selective Targeting of p300: this compound directly and selectively targets the histone acetyltransferase (HAT) activity of p300.[7][8] It does not, however, disrupt the interaction between β-catenin and the closely related coactivator, CBP.[6] This selectivity is a significant feature, as CBP and p300 have both overlapping and distinct roles in gene regulation.

-

Disruption of the β-catenin/p300 Complex: By binding to p300, this compound prevents the recruitment of this coactivator to the β-catenin/TCF/LEF transcriptional complex.[5][7] This abrogation of a critical protein-protein interaction is the lynchpin of its inhibitory activity.

-

No Effect on Upstream Events: this compound does not interfere with the upstream components of the Wnt pathway. It does not affect the stability of β-catenin or its translocation into the nucleus.[5] Furthermore, it does not disrupt the binding of β-catenin to the TCF/LEF DNA-binding proteins.[5]

Quantitative Data Summary

The efficacy of this compound has been quantified in various cellular and biochemical assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Assay System | Reference |

| IC50 (Wnt Signaling Inhibition) | 1.5 µM | TOPFlash Luciferase Reporter Assay (HEK293T) | [7] |

| IC50 (p300 HAT Activity Inhibition) | 4.2 µM | In vitro Histone Acetyltransferase Assay | [7][8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

TOPFlash Luciferase Reporter Assay for Wnt Signaling Activity

This assay is a widely used method to quantify the transcriptional activity of the canonical Wnt/β-catenin pathway.[9][10][11]

Principle: The TOPFlash reporter plasmid contains multiple TCF/LEF binding sites upstream of a minimal promoter driving the expression of the firefly luciferase gene. In the presence of active Wnt signaling, the β-catenin/TCF complex binds to these sites and activates luciferase expression. A control plasmid, FOPFlash, contains mutated TCF/LEF binding sites and is used to measure non-specific transcriptional activation.

Protocol:

-

Cell Culture and Transfection:

-

Seed HEK293T cells in a 48-well plate at a density of 2 x 104 cells per well.

-

Allow cells to adhere and reach approximately 70% confluency.

-

Co-transfect the cells with the TOPFlash or FOPFlash reporter plasmid (100 ng/well) and a Renilla luciferase plasmid (e.g., pRL-CMV, 5 ng/well) as an internal control for transfection efficiency, using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing either a Wnt pathway agonist (e.g., Wnt3a conditioned medium or a GSK3 inhibitor like BIO) and varying concentrations of this compound or vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

After 16-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold activation by dividing the normalized TOPFlash activity by the normalized FOPFlash activity.

-

Plot the fold activation against the concentration of this compound to determine the IC50 value.

-

Co-Immunoprecipitation (Co-IP) for β-catenin and p300 Interaction

This technique is used to determine if two proteins interact within a cell.[12][13][14]

Principle: An antibody against a specific protein (the "bait," e.g., p300) is used to pull it out of a cell lysate. If another protein (the "prey," e.g., β-catenin) is interacting with the bait protein, it will also be pulled down. The presence of the prey protein is then detected by Western blotting.

Protocol:

-

Cell Culture and Lysis:

-

Culture HEK293T cells and treat with a Wnt agonist and either this compound or a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the cell lysates by centrifugation.

-

-

Immunoprecipitation:

-

Pre-clear the lysates by incubating with protein A/G-agarose beads.

-

Incubate the pre-cleared lysates with an antibody against the bait protein (e.g., anti-p300 antibody) or a control IgG antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against the prey protein (e.g., anti-β-catenin antibody) and a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

In Vitro Histone Acetyltransferase (HAT) Activity Assay

This assay measures the enzymatic activity of p300 and the inhibitory effect of this compound.[8][15][16]

Principle: Recombinant p300 enzyme is incubated with a histone substrate (e.g., histone H3) and acetyl-CoA. The transfer of the acetyl group from acetyl-CoA to the histone is detected, often using a specific antibody that recognizes the acetylated histone residue.

Protocol:

-

Reaction Setup:

-

In a microplate, combine recombinant p300 enzyme, a histone H3 substrate, and varying concentrations of this compound or a vehicle control in a HAT assay buffer.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding acetyl-CoA.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction.

-

Detect the level of histone acetylation. This can be done in several ways:

-

ELISA-based: Coat a plate with the histone substrate. After the reaction, add a primary antibody specific for the acetylated histone (e.g., anti-acetyl-H3K27), followed by an HRP-conjugated secondary antibody and a chemiluminescent or colorimetric substrate.

-

Radiometric: Use [3H]-acetyl-CoA and measure the incorporation of radioactivity into the histone substrate.

-

Western Blot: Run the reaction products on an SDS-PAGE gel and perform a Western blot using an antibody against the acetylated histone.

-

-

-

Data Analysis:

-

Quantify the signal and plot it against the concentration of this compound to determine the IC50 value.

-

Zebrafish In Vivo Screen for Wnt Pathway Inhibitors

This whole-organism screen allows for the identification of compounds that modulate Wnt signaling during embryonic development.[4][5][6][17]

Principle: Zebrafish embryos are treated with compounds, and developmental phenotypes associated with altered Wnt signaling are observed. Overactivation of Wnt signaling leads to ventralization, while its inhibition results in dorsalization. Alternatively, transgenic reporter lines expressing a fluorescent protein under the control of TCF/LEF responsive elements can be used.

Protocol:

-

Embryo Collection and Plating:

-

Collect freshly fertilized zebrafish embryos and place them in multi-well plates containing embryo medium.

-

-

Compound Treatment:

-

Add the library of small molecules, including this compound as a positive control, to the wells at various concentrations.

-

-

Phenotypic Analysis:

-

Incubate the embryos at 28.5°C and observe their development at specific time points (e.g., 24 and 48 hours post-fertilization).

-

Score the embryos for phenotypes indicative of Wnt pathway inhibition, such as a smaller tail, enlarged head and eyes, and a curved body axis (dorsalization).

-

-

Reporter Line Analysis (if applicable):

-

If using a transgenic reporter line (e.g., Tg(TCF/LEF-miniP:dGFP)), quantify the fluorescence intensity in the embryos treated with the compounds. A decrease in fluorescence indicates inhibition of Wnt signaling.

-

Visualizations

Canonical Wnt Signaling Pathway

Caption: A simplified diagram of the canonical Wnt/β-catenin signaling pathway.

This compound's Mechanism of Action

Caption: this compound inhibits Wnt signaling by targeting p300.

Experimental Workflow for this compound Characterization

Caption: A general workflow for the discovery and characterization of this compound.

Conclusion

This compound represents a significant tool for the study of Wnt signaling, offering a high degree of specificity for the p300 coactivator. Its mechanism of action, centered on the disruption of the β-catenin-p300 interaction, provides a clear rationale for its inhibitory effects on the canonical Wnt pathway. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers seeking to utilize this compound in their studies or to develop novel Wnt pathway inhibitors with similar mechanisms. Further investigation into the therapeutic potential of this compound and its derivatives is warranted, particularly in the context of Wnt-driven cancers.

References

- 1. WNT-3A–induced β-catenin signaling does not require signaling through heterotrimeric G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jcancer.org [jcancer.org]

- 3. PathSpecific™ Histone acetyltransferase p300 (human) Assay Kit (Chemiluminescent) - Creative Biolabs [creative-biolabs.com]

- 4. Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the Wnt pathway in zebrafish as a screening method to identify novel therapeutic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting the Wnt pathway in zebrafish as a screening method to identify novel therapeutic compounds | Semantic Scholar [semanticscholar.org]

- 8. Assays for Validating Histone Acetyltransferase Inhibitors [app.jove.com]

- 9. 2.4. The TOPflash Luciferase Reporter Assay to Measure β-Catenin/Tcf-Driven Transcriptional Activity [bio-protocol.org]

- 10. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 11. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Nuclear receptor/Wnt beta-catenin interactions are regulated via differential CBP/p300 coactivator usage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of IMB-1406: A Novel Farnesyltransferase Inhibitor with Potent Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of IMB-1406, a novel and potent farnesyltransferase inhibitor. The document details the virtual screening process that led to its identification, the complete synthetic protocol, and an in-depth analysis of its antitumor activities. All quantitative data from cited studies are presented in standardized tables for comparative analysis. Furthermore, detailed experimental methodologies and visual diagrams of key signaling pathways and workflows are provided to facilitate understanding and replication of the described research.

Introduction

The discovery of novel therapeutic agents is a cornerstone of modern medicine, with ongoing efforts to identify compounds with high efficacy and selectivity against biological targets implicated in disease.[1][2] One such target is farnesyltransferase (FTase), an enzyme involved in post-translational modification of various proteins, including the Ras protein, which is frequently mutated in human cancers. Inhibition of FTase presents a promising strategy for cancer therapy. This guide focuses on IMB-1406, a novel compound identified through virtual screening that has demonstrated significant potency as an FTase inhibitor with substantial antitumor activity.[3]

Discovery of IMB-1406: A Virtual Screening Approach

IMB-1406 was identified from a chemical library using a virtual screening protocol designed to find novel inhibitors of farnesyltransferase.[3] This computational approach allows for the rapid screening of large numbers of compounds against a biological target, prioritizing those with the highest predicted binding affinity for further experimental validation.[2]

Experimental Workflow: Virtual Screening and Hit Identification

The workflow for the identification of IMB-1406 involved several key stages, from initial library screening to final hit confirmation.

Caption: Virtual screening workflow for the identification of IMB-1406.

Synthesis of IMB-1406

The chemical synthesis of IMB-1406 was achieved through a multi-step process.[3] The detailed synthetic pathway is outlined below.

Synthetic Protocol

The synthesis of IMB-1406 is depicted in the following reaction scheme. The process begins with the protection of ethambutol, followed by a coupling reaction and subsequent deprotection to yield the final product.[3]

References

- 1. Drug discovery - Wikipedia [en.wikipedia.org]

- 2. Editorial: Novel compounds from chemistry to druggable candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Biological Activity of Windorphen: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Windorphen is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. Discovered through a phenotype-based screen in zebrafish embryos, its primary mechanism of action is the selective disruption of the protein-protein interaction between the transcriptional coactivator β-catenin and the histone acetyltransferase p300. This inhibition is highly specific, as this compound does not significantly affect the interaction of β-catenin with the closely related homolog CBP (CREB-binding protein). In vitro studies have demonstrated that this compound effectively suppresses Wnt-dependent transcriptional activity and selectively induces apoptosis in cancer cell lines characterized by aberrant Wnt pathway activation. This document provides a comprehensive overview of the in vitro biological activity of this compound, including quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by targeting a critical downstream node in the canonical Wnt signaling pathway. In this pathway, the stabilization and nuclear translocation of β-catenin lead to its association with TCF/LEF transcription factors and the recruitment of coactivators, such as p300 and CBP, to initiate the transcription of Wnt target genes.

This compound selectively inhibits the histone acetyltransferase (HAT) activity of p300 and physically obstructs the interaction between the C-terminal transactivation domain of β-catenin and p300.[1][2] This targeted disruption prevents the formation of a functional transcriptional complex, thereby silencing Wnt-responsive gene expression. Notably, this compound's inhibitory action is specific to the β-catenin-p300 axis, with significantly less effect on the β-catenin-CBP interaction.[1][2]

Quantitative In Vitro Activity

The inhibitory effects of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.

Table 1: Inhibition of Wnt-Dependent Transcription

| Assay Type | Cell Line | Stimulus | IC50 (μM) | Reference |

| TOPFlash Luciferase Reporter | STF293 | Wnt3a | ~1.5 | [1][2] |

Table 2: Inhibition of Histone Acetyltransferase (HAT) Activity

| Enzyme Target | Assay Type | IC50 (μM) | Specificity Notes | Reference |

| p300 | In Vitro Acetyltransferase | 4.2 | Selective for p300. | [1][2] |

| CBP | In Vitro Acetyltransferase | >40 | ~10-fold higher IC50 compared to p300. | [1] |

| Other HATs (GCN5, KAT5, etc.) | In Vitro Acetyltransferase | >40 | Significantly less potent against other HATs. | [1] |

Table 3: Effects on Cancer Cell Viability

| Cell Line | Cancer Type | Treatment Conditions | Observed Effect | Reference |

| SW480 | Colon Adenocarcinoma | 20 μM for 72 hours | Widespread Apoptosis | [1] |

| DU145 | Prostate Cancer | Not specified | Apoptosis Induction | |

| H460 | Lung Cancer | Not specified | No significant effect |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize the biological activity of this compound.

TOPFlash Luciferase Reporter Assay for Wnt Signaling Inhibition

This assay quantifies the transcriptional activity of the β-catenin/TCF-LEF complex.

-

Cell Line: STF293 cells, which are HEK293 cells stably expressing a Wnt-responsive TOPFlash luciferase reporter.

-

Seeding: Cells are seeded in 96-well plates at a density of 25,000 cells/well and allowed to adhere for 24 hours.

-

Treatment:

-

Cells are treated with varying concentrations of this compound (or DMSO as a vehicle control).

-

Wnt signaling is induced by adding Wnt3a-conditioned media.

-

Cells are incubated for a specified period (e.g., 6-24 hours).

-

-

Lysis and Measurement:

-

Media is removed, and cells are washed with PBS.

-

Cells are lysed using a reporter lysis buffer (e.g., Promega Luciferase Assay System).

-

Cell lysates are transferred to an opaque 96-well plate.

-

Luciferase substrate is added to each well.

-

Luminescence is immediately measured using a luminometer.

-

-

Data Analysis: Luciferase activity is normalized to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vitro Histone Acetyltransferase (HAT) Assay

This biochemical assay directly measures the enzymatic activity of p300.

-

Enzyme: Purified, recombinant human p300 histone acetyltransferase.

-

Substrates:

-

Histone substrate (e.g., Histone H3 or H4 peptide).

-

Acetyl-CoA, typically radiolabeled (e.g., [3H] or [14C]Acetyl-CoA).

-

-

Inhibitor: Varying concentrations of this compound dissolved in DMSO.

-

Reaction:

-

The reaction is set up in a buffer containing HEPES, DTT, and BSA.

-

Purified p300 enzyme is pre-incubated with different concentrations of this compound.

-

The reaction is initiated by adding the histone substrate and radiolabeled Acetyl-CoA.

-

The mixture is incubated at 30°C for a defined period (e.g., 10-30 minutes).

-

-

Detection:

-

The reaction is stopped (e.g., by adding acid or spotting onto filter paper).

-

The acetylated histone product is separated from the unincorporated [3H]Acetyl-CoA (e.g., via SDS-PAGE or binding to phosphocellulose paper).

-

Radioactivity of the product is quantified using a scintillation counter or phosphorimager.

-

-

Data Analysis: The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined from the dose-response curve.

Co-Immunoprecipitation (Co-IP) for β-catenin-p300 Interaction

This assay is used to determine if this compound disrupts the physical association between β-catenin and p300 in a cellular context.

-

Cell Line: HEK293 cells are commonly used, often with overexpression of tagged proteins (e.g., HA-tagged p300).

-

Cell Lysis:

-

Cells are treated with this compound or DMSO for a specified time.

-

Cells are harvested and lysed in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

-

Lysates are cleared by centrifugation to remove cellular debris.

-

-

Immunoprecipitation:

-

An antibody targeting one of the proteins of interest (e.g., anti-β-catenin or anti-HA for tagged p300) is added to the cleared lysate.

-

The mixture is incubated with rotation at 4°C to allow antibody-antigen binding.

-

Protein A/G-conjugated beads (e.g., agarose or magnetic) are added to capture the antibody-antigen complexes.

-

The incubation continues with rotation.

-

-

Washing and Elution:

-

Beads are washed multiple times with lysis buffer to remove non-specific binders.

-

The protein complexes are eluted from the beads, typically by boiling in SDS-PAGE loading buffer.

-

-

Western Blotting:

-

The eluted proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is probed with an antibody against the co-immunoprecipitated protein (the "prey," e.g., anti-p300 if β-catenin was the "bait").

-

A reduced band intensity in the this compound-treated sample compared to the control indicates disruption of the protein-protein interaction.

-

Apoptosis/Cell Viability Assay (TUNEL Assay)

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Line: SW480 (colon adenocarcinoma) cells, which have a constitutively active Wnt pathway.

-

Treatment: Cells are cultured on coverslips or in chamber slides and treated with 20 μM this compound or DMSO for 72 hours.

-

Fixation and Permeabilization:

-

Cells are washed with PBS and fixed with a crosslinking agent like paraformaldehyde.

-

Cells are then permeabilized (e.g., with Triton X-100 or ethanol) to allow entry of the labeling enzyme.

-

-

TUNEL Reaction:

-

Cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., BrdUTP or FITC-dUTP).

-

TdT incorporates the labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.

-

-

Detection:

-

If a hapten-labeled dUTP (like BrdUTP) is used, a secondary detection step with a fluorescently-labeled anti-hapten antibody is required.

-

Directly labeled dUTPs (like FITC-dUTP) can be visualized immediately.

-

-

Microscopy:

-

Cells are counterstained with a nuclear dye (e.g., DAPI) to visualize all cell nuclei.

-

Samples are analyzed by fluorescence microscopy. An increase in the number of TUNEL-positive (e.g., green fluorescent) nuclei in the this compound-treated group indicates apoptosis.

-

Conclusion

The in vitro data for this compound consistently demonstrate its role as a potent and selective inhibitor of the Wnt/β-catenin signaling pathway. Its specific mechanism, involving the disruption of the β-catenin-p300 interaction, distinguishes it from other Wnt pathway inhibitors. The quantitative assays confirm its activity in the low micromolar range, and cell-based studies validate its potential as a therapeutic agent for Wnt-dependent cancers by inducing apoptosis. The experimental protocols outlined herein provide a robust framework for the further investigation and characterization of this compound and other molecules targeting this critical oncogenic pathway.

References

Preclinical Safety and Toxicity Profile of Windorphen: A Technical Overview

Disclaimer: As of the latest data available, "Windorphen" is not a recognized compound in publicly accessible scientific literature. Therefore, this document serves as a representative technical guide outlining the typical preliminary toxicity and safety profile for a novel chemical entity (NCE), presented here as the hypothetical compound this compound. The data and experimental protocols are illustrative and based on standard preclinical toxicology evaluation practices.

Introduction

This compound is a novel synthetic small molecule designed as a selective antagonist for the hypothetical G-protein coupled receptor (GPCR), Receptor-X, which is implicated in inflammatory pathways. This document provides a summary of the preliminary non-clinical toxicity and safety pharmacology studies conducted to support its further development as a therapeutic agent.

Acute Oral Toxicity

An acute oral toxicity study was conducted to determine the potential for acute toxic effects and to estimate the median lethal dose (LD50) of this compound following a single oral administration.

Experimental Protocol

-

Test System: Sprague-Dawley rats (five males and five females per group).

-

Dose Levels: 50, 200, 500, and 2000 mg/kg body weight, administered once by oral gavage. A control group received the vehicle (0.5% methylcellulose).

-

Observation Period: 14 days.

-

Parameters Observed: Clinical signs of toxicity, mortality, and body weight changes were recorded daily. At the end of the observation period, all surviving animals were subjected to gross necropsy.

Results

No mortality was observed at doses of 50 and 200 mg/kg. At 500 mg/kg, clinical signs of toxicity including lethargy and piloerection were observed, with full recovery within 48 hours. At 2000 mg/kg, mortality was observed in 60% of the animals. The LD50 was determined to be greater than 500 mg/kg and estimated to be approximately 1250 mg/kg.

Table 1: Summary of Acute Oral Toxicity Data for this compound

| Dose Group (mg/kg) | Number of Animals (M/F) | Mortality (%) | Key Clinical Signs |

| Vehicle Control | 5/5 | 0 | No observable signs |

| 50 | 5/5 | 0 | No observable signs |

| 200 | 5/5 | 0 | No observable signs |

| 500 | 5/5 | 0 | Lethargy, piloerection |

| 2000 | 5/5 | 60 | Severe lethargy, ataxia |

Sub-Chronic Toxicity

A 28-day repeated dose oral toxicity study was performed to evaluate the potential adverse effects of this compound following daily administration.

Experimental Protocol

-

Test System: Wistar rats (10 males and 10 females per group).

-

Dose Levels: 25, 75, and 225 mg/kg/day administered by oral gavage. A control group received the vehicle.

-

Duration: 28 days.

-

Parameters Evaluated: Clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical biochemistry, urinalysis, organ weights, and histopathology.

Results

No treatment-related mortality occurred during the study. At 225 mg/kg/day, slight but statistically significant reductions in body weight gain were observed in both sexes. Hematology revealed a mild, dose-dependent decrease in red blood cell counts at the highest dose. Clinical chemistry showed a slight elevation in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) at 225 mg/kg/day, suggesting potential mild hepatotoxicity. No adverse findings were noted at 25 and 75 mg/kg/day. The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 75 mg/kg/day.

Table 2: Selected Hematology and Clinical Biochemistry Data from 28-Day Study

| Parameter | Control | 25 mg/kg/day | 75 mg/kg/day | 225 mg/kg/day |

| Hematology (Males) | ||||

| RBC (10^6/µL) | 7.8 ± 0.4 | 7.7 ± 0.5 | 7.6 ± 0.4 | 7.1 ± 0.6 |

| Hemoglobin (g/dL) | 15.1 ± 0.8 | 15.0 ± 0.9 | 14.8 ± 0.7 | 14.2 ± 0.8 |

| Clinical Biochemistry (Males) | ||||

| ALT (U/L) | 45 ± 8 | 48 ± 9 | 52 ± 10 | 75 ± 12 |

| AST (U/L) | 110 ± 15 | 115 ± 18 | 120 ± 16 | 155 ± 20 |

| * Statistically significant difference from control (p < 0.05) |

Genotoxicity Assessment

A battery of in vitro and in vivo tests was conducted to assess the genotoxic potential of this compound.

Experimental Protocols

-

Bacterial Reverse Mutation Test (Ames Test): Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA were used with and without metabolic activation (S9 mix).

-

In Vitro Chromosomal Aberration Assay: Human peripheral blood lymphocytes were treated with this compound with and without S9 mix.

-

In Vivo Micronucleus Test: Bone marrow cells from mice treated orally with this compound at doses of 100, 250, and 500 mg/kg were analyzed for the presence of micronucleated polychromatic erythrocytes.

Results

This compound did not induce a significant increase in revertant colonies in the Ames test, nor did it cause a significant increase in chromosomal aberrations in human lymphocytes. In the in vivo micronucleus test, no significant increase in the frequency of micronucleated erythrocytes was observed. These results indicate that this compound is not genotoxic under the conditions of these assays.

Table 3: Summary of Genotoxicity Study Results

| Assay | Test System | Metabolic Activation | Concentration/Dose Range | Result |

| Ames Test | S. typhimurium, E. coli | With and Without S9 | 10 - 5000 µ g/plate | Negative |

| Chromosomal Aberration | Human Lymphocytes | With and Without S9 | 50 - 500 µg/mL | Negative |

| Micronucleus Test | Mouse Bone Marrow | In vivo | 100 - 500 mg/kg | Negative |

Visualizations: Pathways and Workflows

Hypothetical Signaling Pathway of this compound

Caption: Hypothetical antagonistic action of this compound on the Receptor-X signaling cascade.

General Workflow for In Vivo Toxicity Studies

The Role of Windorphen in Embryonic Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Windorphen is a novel small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway, a critical regulator of embryonic development. Discovered through a phenotype-based in vivo screen in Danio rerio (zebrafish), this compound demonstrates a unique mechanism of action by selectively disrupting the protein-protein interaction between β-catenin and its transcriptional coactivator, p300 histone acetyltransferase (HAT).[1][2] This targeted inhibition allows for precise modulation of Wnt-dependent gene expression, making this compound a valuable tool for studying cell fate determination, axis patterning, and tissue homeostasis during embryogenesis. This guide provides an in-depth overview of this compound's mechanism, its effects on embryonic development, detailed experimental protocols for its characterization, and relevant quantitative data.

Introduction to this compound and Wnt Signaling

The canonical Wnt signaling pathway is fundamental to numerous developmental processes, including body axis formation, cell fate specification, and cell proliferation.[1][2] The pathway converges on the stabilization and nuclear translocation of the transcriptional coactivator β-catenin. In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and recruits coactivators, such as CREB-binding protein (CBP) and the structurally similar p300, to activate target gene expression.[1][3]

Dysregulation of Wnt signaling is implicated in various developmental abnormalities and diseases, including cancer.[1][4] Consequently, small molecules that selectively inhibit this pathway are highly sought after as research tools and potential therapeutic leads.[1] this compound was identified in a chemical screen for compounds that perturb dorsoventral patterning in zebrafish embryos, a process heavily dependent on a precise gradient of Wnt signaling.[1][2]

Mechanism of Action

This compound exerts its inhibitory effect not by targeting the upstream components of the Wnt pathway (e.g., receptors or the β-catenin destruction complex), but by acting downstream in the nucleus. Its specific mechanism is the disruption of the interaction between the C-terminal transactivation domain of β-catenin and the coactivator p300.[1][2] Notably, it does not affect the interaction between β-catenin and the highly homologous CBP, indicating a remarkable selectivity.[1] This selective inhibition of the β-catenin:p300 complex leads to a suppression of Wnt target gene transcription.

Quantitative Data and In Vivo Efficacy

This compound's biological activity has been quantified through various assays, demonstrating its potency as a Wnt signaling inhibitor. Its primary application in embryonic development studies has been in zebrafish, where it produces distinct, dose-dependent phenotypic changes.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Cell Line | IC50 | Reference |

| Luciferase Reporter | TCF/LEF-mediated transcription | HEK293 | 1.5 µM | [2] |

| Enzymatic Assay | p300 Histone Acetyltransferase | N/A | 4.2 µM | [2] |

Table 2: Phenotypic Effects of this compound on Zebrafish Embryonic Development

Note: This table presents hypothetical, yet plausible, dose-response data based on qualitative descriptions of Wnt inhibitor effects in zebrafish. Specific quantitative data for this compound's effect on dorsoventral patterning is not publicly available.

| This compound Conc. (µM) | No. of Embryos (n) | Wild-Type Phenotype (%) | Dorsalized Phenotype (%)1 | Ventralized Phenotype (%)2 |

|---|---|---|---|---|

| 0 (Vehicle) | 100 | 98 | 1 | 1 |

| 1.0 | 100 | 75 | 23 | 2 |

| 2.5 | 100 | 42 | 55 | 3 |

| 5.0 | 100 | 15 | 82 | 3 |

| 10.0 | 100 | 2 | 95 (severe) | 3 |

1Dorsalized phenotypes include reduced tail structures and enlarged head/anterior tissues. 2Ventralized phenotypes include reduced head structures and expanded tail/posterior tissues. This compound, as a Wnt inhibitor, is expected to primarily cause dorsalization.[1]

Experimental Protocols

The following protocols are foundational for studying the effects of this compound on embryonic development.

Zebrafish Dorsoventral (DV) Patterning Assay

This assay is used to visually screen for compounds that disrupt the establishment of the DV axis in early zebrafish development. Inhibition of Wnt/β-catenin signaling by this compound is expected to cause dorsalization.

Methodology:

-

Embryo Collection: Set up natural crosses of wild-type zebrafish. Collect freshly fertilized embryos and place them in E3 embryo medium.

-

Dechorionation: At the 1-4 cell stage, enzymatically or manually dechorionate the embryos to increase compound permeability.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., 0.5 µM to 20 µM) in E3 medium. Aliquot 20-30 embryos per well in a 24-well plate.

-

Incubation: Add the this compound dilutions to the corresponding wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate embryos at 28.5°C.

-

Phenotypic Scoring: At 24-30 hours post-fertilization (hpf), score the embryos under a stereomicroscope for DV patterning defects.[5] Categorize phenotypes based on severity (e.g., C1-C5 for dorsalization, V1-V5 for ventralization), where higher numbers indicate more severe defects.[6]

-

Data Analysis: Quantify the percentage of embryos in each phenotypic class per concentration. Calculate the EC50 for the dorsalization phenotype.

TCF/LEF Luciferase Reporter Assay

This cell-based assay quantitatively measures the transcriptional activity of the canonical Wnt pathway. It is used to determine the IC50 of inhibitors like this compound.

Methodology:

-

Cell Culture & Transfection: Seed HEK293 cells (or a similar responsive cell line) in a 96-well white, clear-bottom plate.[7] Co-transfect cells with a TCF/LEF-driven Firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).[8][9]

-

Wnt Pathway Activation: After 24 hours, stimulate the Wnt pathway. This can be achieved by treating cells with purified Wnt3a protein or with a GSK3β inhibitor like CHIR99021.

-

Inhibitor Treatment: Concurrently with Wnt activation, treat the cells with a serial dilution of this compound. Include a vehicle control.

-

Incubation: Incubate the plate for 16-24 hours at 37°C.

-

Lysis and Luminescence Reading: Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[9]

-

Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luminescence against the log of this compound concentration and fit a dose-response curve to calculate the IC50 value.

Immunofluorescence for Nuclear β-Catenin

This imaging-based assay visualizes the subcellular localization of β-catenin. In the presence of a Wnt signal, β-catenin translocates to the nucleus. An effective inhibitor like this compound, while not preventing translocation, will inhibit its function, and observing its localization is a key part of the analysis.

Methodology:

-

Embryo Treatment and Fixation: Treat zebrafish or Xenopus embryos with a Wnt agonist (e.g., LiCl) with or without this compound for a specified period. At the desired developmental stage (e.g., shield stage for zebrafish), fix the embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.[10]

-

Permeabilization: Wash the fixed embryos in PBS with 0.1% Tween-20 (PBST). Permeabilize with ice-cold acetone or methanol for 10 minutes.[11]

-

Blocking: Wash again in PBST. Block non-specific antibody binding by incubating embryos in a blocking buffer (e.g., 10% normal goat serum in PBST) for 1-2 hours at room temperature.[12]

-

Primary Antibody Incubation: Incubate embryos with a primary antibody against β-catenin (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the embryos extensively with PBST (e.g., 5 washes of 20 minutes each).

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 2 hours at room temperature in the dark.

-

Final Washes & Mounting: Perform final washes with PBST. Mount the embryos on a slide or in a glass-bottom dish for imaging.

-

Imaging and Analysis: Image the embryos using a confocal laser scanning microscope. Quantify the fluorescence intensity of β-catenin within the nucleus (co-localized with DAPI) versus the cytoplasm/membrane to determine the extent of nuclear accumulation.[13]

Conclusion

This compound represents a significant advancement in the chemical toolkit available for studying Wnt/β-catenin signaling. Its unique selectivity for the β-catenin:p300 interaction provides a refined method for dissecting the downstream transcriptional events in embryonic development. The experimental frameworks provided here offer robust methods for characterizing this compound and similar molecules, enabling deeper insights into the complex regulatory networks that govern the formation of a multicellular organism. These studies underscore the power of in vivo chemical screens in model organisms like zebrafish for discovering novel biological probes and potential therapeutic agents.[1][14]

References

- 1. Selective Small Molecule Targeting β-Catenin Function Discovered by In Vivo Chemical Genetic Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Utilizing zebrafish embryos to reveal disruptions in dorsoventral patterning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Beta-catenin translocation into nuclei demarcates the dorsalizing centers in frog and fish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. β‐Catenin localization in the ctenophore Mnemiopsis leidyi suggests an ancestral role in cell adhesion and nuclear function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Zebrafish Drug Screening Identifies Erlotinib as an Inhibitor of Wnt/β-Catenin Signaling and Self-Renewal in T-cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Interface: A Technical Guide to the Inhibition of p300 by Windorphen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Windorphen has emerged as a significant small molecule inhibitor of the Wnt signaling pathway, a critical regulator of embryonic development and tissue homeostasis. Aberrant Wnt signaling is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of the mechanism by which this compound exerts its inhibitory effects, focusing on its interaction with the transcriptional coactivator p300. While the precise binding site of this compound on p300 remains to be fully elucidated in publicly available literature, this document synthesizes the current understanding of its functional impact on p300's enzymatic activity and its role in disrupting the crucial p300-β-catenin complex.

Mechanism of Action: Targeting the p300 Acetyltransferase Activity

This compound functions as a selective inhibitor of the histone acetyltransferase (HAT) activity of p300.[1] This inhibition is a key aspect of its mechanism of action, as the HAT domain of p300 is essential for its function as a transcriptional coactivator. By transferring an acetyl group to histone tails and other proteins, p300 plays a pivotal role in chromatin remodeling and the activation of gene expression.

The inhibitory effect of this compound on p300's HAT activity has been quantified, providing valuable data for researchers in drug development.

Quantitative Data on this compound's Inhibition of p300

| Compound | Target | Assay Type | IC50 (μM) | Reference |

| This compound | p300 | Histone Acetyltransferase (HAT) Assay | 4.2 | [1] |

| This compound | Wnt Signaling | TopFlash Luciferase Reporter Assay | 1.5 | [1] |

Disruption of the p300-β-Catenin Interaction

A primary consequence of this compound's activity is the disruption of the protein-protein interaction between p300 and β-catenin.[1] In the canonical Wnt signaling pathway, stabilized β-catenin translocates to the nucleus and forms a complex with TCF/LEF transcription factors. The recruitment of coactivators like p300 to this complex is essential for the transcription of Wnt target genes. This compound specifically interrupts the association of the C-terminal transactivation domain of β-catenin-1 with p300.[1] This disruption prevents the assembly of a functional transcriptional complex, thereby downregulating Wnt-mediated gene expression.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the molecular events and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Caption: Inhibition of the Wnt Signaling Pathway by this compound.

Caption: Experimental Workflow for Characterizing this compound's Effect on p300.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction between this compound and p300.

Histone Acetyltransferase (HAT) Activity Assay

This assay is designed to measure the enzymatic activity of p300 and assess the inhibitory potential of compounds like this compound. A common method involves the use of a radioactive or fluorescently labeled acetyl-CoA and a histone peptide substrate.

Materials:

-

Recombinant human p300 (HAT domain)

-

Histone H3 or H4 peptide substrate

-

[³H]-Acetyl-Coenzyme A or fluorescently labeled Acetyl-CoA

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT

-

This compound (or other test inhibitors) dissolved in DMSO

-

Scintillation fluid and counter (for radioactive assay) or fluorescence plate reader

-

Phosphocellulose filter paper

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, histone peptide substrate, and recombinant p300 enzyme.

-

Inhibitor Addition: Add this compound at various concentrations to the reaction mixtures. Include a DMSO-only control.

-

Initiation: Start the reaction by adding [³H]-Acetyl-CoA.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

-

Washing: Wash the filter papers extensively with wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-Acetyl-CoA.

-

Quantification: Place the filter papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the HAT activity.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Co-Immunoprecipitation (Co-IP)

This technique is used to investigate the in-cell interaction between p300 and β-catenin and to determine if this compound can disrupt this interaction.

Materials:

-

Cell line expressing endogenous or overexpressed tagged p300 and β-catenin (e.g., HEK293T, SW480)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against p300 or β-catenin for immunoprecipitation

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against p300 and β-catenin for detection

Procedure:

-

Cell Treatment: Treat cells with this compound or DMSO (vehicle control) for a specified time.

-

Cell Lysis: Harvest and lyse the cells in cold lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G beads.

-

Incubate the pre-cleared lysates with the primary antibody (e.g., anti-p300) overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the interacting protein (e.g., anti-β-catenin) and the immunoprecipitated protein (e.g., anti-p300) as a control.

-

Incubate with HRP-conjugated secondary antibodies and detect with a chemiluminescence substrate.

-

-

Analysis: A decrease in the band intensity of the co-immunoprecipitated protein (β-catenin) in the this compound-treated sample compared to the control indicates disruption of the interaction.

TCF/LEF Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the Wnt/β-catenin signaling pathway. A reporter construct containing TCF/LEF binding sites upstream of a luciferase gene is used.

Materials:

-

HEK293T or other suitable cell line

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

A control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)

-

A constitutively active Renilla luciferase plasmid for normalization

-

Transfection reagent

-

Wnt pathway activator (e.g., Wnt3a conditioned media or GSK3β inhibitor like LiCl or CHIR99021)

-

This compound

-

Dual-luciferase reporter assay system

Procedure:

-

Transfection: Co-transfect cells with the TOPFlash (or FOPFlash) reporter plasmid and the Renilla luciferase normalization plasmid.

-

Treatment: After transfection, treat the cells with a Wnt pathway activator in the presence of varying concentrations of this compound or DMSO.

-

Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luciferase Assay:

-

Measure the firefly luciferase activity in the cell lysates.

-

Measure the Renilla luciferase activity in the same lysates for normalization of transfection efficiency.

-

-

Data Analysis:

-

Calculate the ratio of firefly to Renilla luciferase activity for each condition.

-

Normalize the TOPFlash activity to the FOPFlash activity to account for non-specific effects.

-

Determine the dose-dependent inhibition of Wnt signaling by this compound and calculate the IC50 value.

-

Conclusion and Future Directions

This compound represents a promising class of Wnt signaling inhibitors with a clear mechanism of action involving the inhibition of p300's HAT activity and the disruption of the p300-β-catenin interaction. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate this compound and to discover novel inhibitors targeting this critical oncogenic pathway.

A crucial next step in the field will be the definitive identification of the this compound binding site on p300. Structural biology techniques such as X-ray crystallography or cryo-electron microscopy of the this compound-p300 complex, coupled with computational modeling and site-directed mutagenesis, will be instrumental in revealing the precise molecular interactions. This knowledge will not only deepen our understanding of this compound's mechanism but also pave the way for the rational design of more potent and selective second-generation inhibitors for the treatment of Wnt-driven cancers.

References

Technical Guide: In Vivo Effects of Windorphen in Zebrafish Models

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the in vivo effects of Windorphen, a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway, within zebrafish models. Discovered through a zebrafish-based in vivo screen, this compound has shown remarkable specificity in perturbing embryonic dorsoventral patterning by selectively targeting the interaction between β-catenin-1 and the transcriptional coactivator p300. This document consolidates the known quantitative data, details key experimental protocols for assessing its effects, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Wnt/β-Catenin Signaling Inhibition

This compound functions as a selective antagonist of the canonical Wnt signaling pathway. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (comprising Axin, APC, GSK3, and CK1), leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its Frizzled (Fzd) receptor and LRP5/6 co-receptor, the destruction complex is inhibited. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and form a complex with TCF/LEF transcription factors. This complex then recruits transcriptional co-activators, such as CBP and p300, to initiate the transcription of Wnt target genes.

This compound exerts its inhibitory effect by directly and selectively targeting the p300 histone acetyltransferase, thereby disrupting the association between the C-terminal transactivation domain of β-catenin-1 and p300.[1][2] This action specifically blocks the transcriptional output of the Wnt pathway without affecting the interaction between β-catenin and a related co-activator, CBP.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from studies using zebrafish and complementary in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Assay | Value (IC₅₀) | Source |

|---|---|---|---|

| Wnt Inhibition | TopFlash Luciferase Reporter Assay | 1.5 µM | [2] |

| p300 Inhibition | Histone Acetyltransferase (HAT) Assay | 4.2 µM |[2] |

Table 2: In Vivo Effects of this compound in Zebrafish Embryos

| Effect | Concentration | Exposure Duration | Developmental Stage | Phenotype | Source |

|---|

| Dorsalization | 10 µM | During epiboly | 48 hpf | Mild: Loss of ventral tail fin. Severe: Shortened tail. |[1] |

Table 3: Toxicological and Pharmacokinetic Profile

| Parameter | Method | Value | Source |

|---|---|---|---|

| LC₅₀ (Lethal Concentration, 50%) | Not Reported | Data Not Available | - |

| NOAEL (No-Observed-Adverse-Effect Level) | Not Reported | Data Not Available | - |

| Pharmacokinetics (ADME) | Not Reported | Data Not Available | - |

Note: Comprehensive toxicological and pharmacokinetic data for this compound in zebrafish models are not available in the currently reviewed literature.

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments relevant to assessing the effects of this compound in zebrafish.

Protocol: Zebrafish Embryo Dorsoventral Patterning Assay

This protocol is designed to assess the effect of this compound on embryonic development, specifically observing for dorsalization phenotypes.

Methodology:

-

Embryo Collection: Collect freshly fertilized wild-type zebrafish embryos and maintain them in E3 embryo medium.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a working solution by diluting the stock in E3 medium to the desired final concentration (e.g., 10 µM).[1] A vehicle control (E3 with equivalent DMSO concentration) must be run in parallel.

-

Treatment: At the sphere stage (~4 hours post-fertilization, hpf), transfer embryos into multi-well plates containing either the this compound working solution or the vehicle control.

-

Incubation: Incubate the embryos at 28.5°C. The treatment should be administered during the epiboly stage to specifically target dorsoventral patterning.

-

Phenotypic Analysis: At 48 hpf, dechorionate the embryos manually if necessary. Observe and score the embryos under a stereomicroscope for dorsalization phenotypes.[1]

-

Mild Dorsalization: Characterized by the loss of the ventral tail fin.

-

Severe Dorsalization: Characterized by a severely shortened tail.

-

-

In Situ Hybridization (Optional): To confirm changes in gene expression, fix embryos at an earlier stage (e.g., 6-somite stage, 12 hpf) and perform whole-mount in situ hybridization for dorsal markers like pax2a or ventral markers.[1]

Protocol: General Zebrafish Larvae Locomotor Activity Assay

While specific locomotor studies on this compound were not found, this standard high-throughput protocol can be adapted to assess potential neuro-behavioral effects.

Methodology:

-

Rearing: Raise embryos resulting from the Dorsoventral Patterning Assay (or a separate experiment) to 5-7 days post-fertilization (dpf) in standard E3 medium.

-

Acclimation: Individually place larvae into wells of a 96-well plate containing fresh E3 medium (with or without this compound). Allow the larvae to acclimate to the plate for at least 30 minutes in the recording chamber.[3]

-

Behavioral Recording: Use an automated video tracking system to monitor larval movement. A typical paradigm involves alternating periods of light and darkness to assess both baseline activity and startle responses.[4][5]

-

Example Paradigm: 10 min light -> 10 min dark -> 10 min light.

-

-

Data Acquisition: The tracking software records parameters such as:

-

Total distance moved

-

Velocity

-

Time spent active vs. inactive

-

-

Data Analysis: Quantify the locomotor parameters for each larva. Compare the activity levels between this compound-treated and control groups. Statistical analysis (e.g., ANOVA) is used to determine significance.

References

- 1. Selective Small Molecule Targeting β-Catenin Function Discovered by In Vivo Chemical Genetic Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Locomotor activity assay in zebrafish larvae: influence of age, strain and ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of locomotor phenotypes in zebrafish larvae requires testing under both light and dark conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the locomotor activities of zebrafish larvae under the influence of various neuroactive drugs - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility and Stability of Windorphen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Windorphen is a novel small molecule inhibitor of the canonical Wnt signaling pathway, a critical regulator of embryonic development and a therapeutic target in various diseases, including cancer.[1] It functions by selectively disrupting the interaction between β-catenin and the transcriptional coactivator p300.[2][3][4] This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound in common laboratory solvents. It also details key experimental protocols for assessing its biological activity and physicochemical properties, and includes visual diagrams of its mechanism of action and experimental workflows to support researchers in its application.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅ClO₃ | [3] |

| Molecular Weight | 302.75 g/mol | [3] |

| Appearance | Off-white powder | [3] |

| Purity | ≥98% (HPLC) | [3] |

| CAS Number | 19881-70-0 | [3] |

Solubility

| Solvent | Concentration | Observations | Source |

| DMSO | 62.5 mg/mL (206.44 mM) | Requires sonication; hygroscopic DMSO can impact solubility. | [2] |

| DMSO | 50 mg/mL | - | [3] |

| Ethanol | Data not available | - | - |

| Methanol | Data not available | - | - |

| Acetonitrile | Data not available | - | - |

| Water | Data not available | - | - |

| Phosphate-Buffered Saline (PBS) | Data not available | - | - |

Stability

Detailed stability studies of this compound in various solvents and conditions are not extensively published. The following recommendations are based on supplier data for stock solutions. It is recommended to perform stability assessments for working solutions under specific experimental conditions as outlined in Section 4.2.

| Condition | Duration | Recommendations | Source |

| Stock Solution in DMSO | 6 months | Store at -80°C. | [2] |

| Stock Solution in DMSO | 1 month | Store at -20°C. | [2] |

| Storage of Solid | - | Store at 2-8°C. Protect from light. | [3] |

Experimental Protocols

Standard Protocol for Solubility Determination

This protocol provides a general method for determining the solubility of this compound in a solvent of interest.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the desired solvent in a clear glass vial.

-

Tightly cap the vial and agitate the mixture vigorously (e.g., using a vortex mixer) for 1-2 minutes.

-

Place the vial on a rotator or shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Visually inspect the vial to confirm the presence of undissolved solid, indicating a saturated solution.

-

-

Sample Preparation and Analysis:

-

Carefully filter the saturated solution using a 0.22 µm syringe filter to remove undissolved solid.

-

Dilute an aliquot of the clear filtrate with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), to determine the concentration of dissolved this compound.

-

-

Calculation of Solubility:

-

Prepare a standard calibration curve using known concentrations of this compound.

-

Calculate the concentration of this compound in the diluted filtrate based on the calibration curve.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the chosen solvent.

-

Standard Protocol for Solution Stability Assessment

This protocol outlines a method to assess the stability of this compound in a specific solvent over time.

-

Preparation of Test Solution:

-

Prepare a stock solution of this compound in the desired solvent at a known concentration.

-

Divide the stock solution into aliquots in separate, tightly sealed vials to avoid repeated freeze-thaw cycles.

-

-

Incubation at Different Conditions:

-

Store the aliquots under various conditions to be tested (e.g., -20°C, 4°C, room temperature, 37°C). Protect from light if photostability is not the primary focus.

-

-

Time-Point Analysis:

-

At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each storage condition.

-

Analyze the samples immediately using a stability-indicating HPLC method to quantify the remaining concentration of this compound. The method should be able to separate the parent compound from potential degradation products.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

-

Plot the percentage of remaining this compound against time to determine the degradation kinetics.

-

TOPFlash/FOPFlash Luciferase Reporter Assay for Wnt Signaling Inhibition

This assay is used to quantify the effect of this compound on the transcriptional activity of the β-catenin/TCF complex.

-

Cell Culture and Transfection:

-

Seed human embryonic kidney (HEK293T) or other suitable cells in a 24- or 48-well plate.

-

Co-transfect the cells with the TOPFlash (containing TCF/LEF binding sites) or FOPFlash (mutated binding sites, as a negative control) reporter plasmids, along with a Renilla luciferase plasmid (for normalization of transfection efficiency).

-

-

Compound Treatment:

-

After 24 hours of transfection, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

If assessing the inhibition of Wnt-ligand-induced signaling, co-treat with a Wnt agonist like Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021.

-

-

Luciferase Activity Measurement:

-

After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity (TOPFlash or FOPFlash) to the Renilla luciferase activity for each well.

-

Calculate the fold change in reporter activity for this compound-treated cells compared to vehicle-treated cells. A decrease in the TOPFlash/FOPFlash ratio indicates inhibition of Wnt signaling.

-

Co-immunoprecipitation of β-catenin and p300

This protocol is used to demonstrate that this compound disrupts the interaction between β-catenin and p300.

-

Cell Lysis and Protein Extraction:

-

Treat cells (e.g., SW480 human colon cancer cells) with this compound or a vehicle control for a specified period.

-

Lyse the cells in a suitable co-immunoprecipitation buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates.

-

-

Immunoprecipitation:

-

Incubate a portion of the cell lysate with an antibody against p300 (or β-catenin) overnight at 4°C with gentle rotation. Use a non-specific IgG as a negative control.

-

Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with co-immunoprecipitation buffer to remove non-specific binding proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against β-catenin (if p300 was immunoprecipitated) or p300 (if β-catenin was immunoprecipitated).

-

Use an appropriate secondary antibody and a chemiluminescent substrate to detect the protein bands. A reduced amount of co-immunoprecipitated protein in the this compound-treated sample compared to the control indicates disruption of the protein-protein interaction.

-

Visualizations

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for solubility and stability assessment.

References

- 1. Selective Small Molecule Targeting β-Catenin Function Discovered by In Vivo Chemical Genetic Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Luciferase reporter assay [bio-protocol.org]

- 3. 2.4. The TOPflash Luciferase Reporter Assay to Measure β-Catenin/Tcf-Driven Transcriptional Activity [bio-protocol.org]

- 4. Frontiers | Potential Role of Traditional Chinese Medicines by Wnt/β-Catenin Pathway Compared With Targeted Small Molecules in Colorectal Cancer Therapy [frontiersin.org]

Initial Screening of Windorphen: A Technical Guide for Anticancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract